A Comprehensive Guide to the Physicochemical Characteristics of 6,7-dichloro-1H-indole-2,3-dione
A Comprehensive Guide to the Physicochemical Characteristics of 6,7-dichloro-1H-indole-2,3-dione
This technical guide provides an in-depth analysis of the core physicochemical properties of 6,7-dichloro-1H-indole-2,3-dione, a halogenated derivative of isatin. Isatin (1H-indole-2,3-dione) and its analogues are a pivotal class of heterocyclic compounds, serving as versatile precursors for the synthesis of various biologically active molecules and drugs.[1][2][3] The introduction of chlorine atoms onto the benzene ring of the isatin core at the 6th and 7th positions significantly modulates its electronic properties, lipophilicity, and steric profile, thereby influencing its reactivity and potential as a pharmacological agent. Understanding these fundamental characteristics is paramount for researchers in medicinal chemistry and drug development for designing synthetic routes, predicting biological interactions, and developing robust analytical methods.
This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for characterization.
Core Molecular and Physical Properties
The foundational identity of a compound begins with its structural and basic physical data. 6,7-dichloro-1H-indole-2,3-dione is a solid at room temperature. Its identity is unequivocally established by a combination of its molecular formula, weight, and unique identifiers.
| Property | Value | Source(s) |
| IUPAC Name | 6,7-dichloro-1H-indole-2,3-dione | [4] |
| Synonyms | 6,7-Dichloroisatin | [5] |
| CAS Number | 18711-12-1 | [6] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [5] |
| Molecular Weight | 216.02 g/mol | [5] |
| Appearance | Solid powder/crystal | |
| Melting Point | Data for specific dichloroisatin isomers vary, e.g., 5,7-dichloro: 218-223 °C; 4,7-dichloro: 250-252 °C. An experimental determination is crucial. |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Define nodes with positions N1 [label="N", pos="0,0.8!"]; H1 [label="H", pos="-0.5,1.2!"]; C1 [label="C", pos="0.6,0!"]; C2 [label="C", pos="1.9,0!"]; C3 [label="C", pos="2.5,1.2!"]; C4 [label="C", pos="1.9,2.4!"]; C5 [label="C", pos="0.6,2.4!"]; C6 [label="C", pos="0,1.9!"]; C7 [label="C", pos="-0.7,0!"]; O1 [label="O", pos="-1.8,0!"]; C8 [label="C", pos="0.6,-1.2!"]; O2 [label="O", pos="0.6,-2.3!"]; Cl1 [label="Cl", pos="3.8,1.2!"]; Cl2 [label="Cl", pos="2.5,3.5!"];
// Define edges N1 -- H1; N1 -- C6; N1 -- C7; C1 -- C2; C1 -- C8; C1 -- C7; C2 -- C3; C3 -- C4; C3 -- Cl1; C4 -- C5; C4 -- Cl2; C5 -- C6; C7 -- O1 [style=filled, penwidth=2]; C8 -- O2 [style=filled, penwidth=2]; C1 -- C7 [style=filled, penwidth=2];
// Aromatic ring representation (approximated with single/double bonds) C2 -- C3 [style=filled, penwidth=2]; C4 -- C5 [style=filled, penwidth=2];
// Invisible edges for spacing if needed node [style=invis]; edge [style=invis]; }
Caption: 2D structure of 6,7-dichloro-1H-indole-2,3-dione.
Solubility Profile: A Predictor of Behavior
The solubility of a compound dictates its utility in various experimental settings, from reaction media to biological assays. The "like dissolves like" principle is a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7][8] 6,7-Dichloroisatin presents a mixed character: the indole-2,3-dione core contains polar ketone and lactam functionalities capable of hydrogen bonding, while the dichlorinated benzene ring imparts significant non-polar, lipophilic character.
This duality suggests moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where many isatin derivatives are soluble.[9][10] It is expected to have poor solubility in water due to the hydrophobic nature of the chlorinated aromatic ring. Solubility in non-polar solvents like hexane is likely to be low, while solubility in moderately polar solvents like acetone or methanol should be experimentally determined.[11]
Experimental Protocol: Solubility Classification
This systematic approach allows for the classification of an unknown compound based on its solubility in a series of solvents, providing critical clues about its functional groups and molecular size.[12][13]
Objective: To determine the solubility class of 6,7-dichloro-1H-indole-2,3-dione.
Materials:
-
6,7-dichloro-1H-indole-2,3-dione
-
Small test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized Water, 5% NaOH (aq), 5% HCl (aq), Diethyl Ether, Concentrated H₂SO₄
Procedure:
-
Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30-60 seconds.[12][14] Observe for complete dissolution.
-
Rationale: This initial step separates water-soluble compounds (typically small molecules with multiple polar groups) from water-insoluble ones.
-
-
Acid/Base Solubility (if water-insoluble):
-
To a fresh sample, add 0.75 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group (like the N-H of the lactam, which can be deprotonated).[13]
-
To another fresh sample, add 0.75 mL of 5% HCl solution. Vortex and observe.[12] Lack of solubility is expected, as the compound lacks a basic functional group.
-
Rationale: This step probes for acidic or basic centers. Solubility in aqueous base or acid is a chemical reaction, forming a water-soluble salt.[13]
-
-
Ether Solubility: Add ~25 mg of the compound to 0.75 mL of diethyl ether. Vortex and observe.
-
Rationale: Ether is a non-polar solvent. This test helps to understand the compound's lipophilicity.
-
-
Concentrated Sulfuric Acid: (Perform with extreme caution in a fume hood). Add ~25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄. A color change or dissolution is considered a positive result.[13]
-
Rationale: Most compounds containing oxygen, nitrogen, or pi bonds will dissolve in or react with cold concentrated sulfuric acid.[13] This test indicates the presence of these functional groups.
-
Caption: Workflow for systematic solubility testing.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation and offers insights into the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.[15] Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[15][16][17]
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm.[9] Due to the electron-withdrawing effects of the chlorine atoms and the carbonyl groups, their signals will be downfield. They will appear as two distinct signals, likely doublets, due to coupling with each other.
-
Amide Proton (N-H): The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift, often greater than δ 10.0 ppm, especially in DMSO-d₆.[9] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[18]
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly downfield region. The C3-ketone carbon typically appears around δ 180-190 ppm, while the C2-amide (lactam) carbonyl is usually found further upfield, around δ 160-165 ppm.[9]
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the δ 110-150 ppm range. Carbons directly attached to the chlorine atoms (C6 and C7) will have their chemical shifts significantly influenced by the halogen's inductive and resonance effects.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of 6,7-dichloro-1H-indole-2,3-dione and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum first. Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H NMR).[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
-
N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.
-
C=O Stretches: Two strong, distinct absorption bands will be present in the carbonyl region. The C3-ketone carbonyl typically absorbs at a higher frequency (around 1740-1760 cm⁻¹), while the C2-amide carbonyl absorbs at a lower frequency (around 1700-1730 cm⁻¹).[2]
-
C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the aromatic ring.
-
C-Cl Stretch: Absorption bands in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the molecular formula C₈H₃Cl₂NO₂, the exact mass can be calculated.
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion: an (M)⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl), and an (M+4)⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isatin core is a chromophore.
-
π → π Transitions:* Strong absorption bands are expected in the 260-350 nm range, arising from π → π* transitions within the aromatic system and the conjugated dicarbonyl moiety.[1]
-
n → π Transitions:* A weaker absorption band may be observed at longer wavelengths (350-600 nm), corresponding to the n → π* transition of the carbonyl groups.[1] The exact position and intensity of these bands are influenced by the solvent and the substitution on the aromatic ring.
Crystal Structure Insights
While a specific crystal structure for the 6,7-dichloro isomer was not found in the initial search, data from closely related isomers like 4,6-dichloroisatin, 4,7-dichloroisatin, and 5,7-dichloroisatin provide valuable predictive insights.[20][21][22]
-
Planarity: The isatin core is generally a near-planar molecule.[20][21][23]
-
Intermolecular Interactions: In the solid state, the crystal packing is dominated by specific intermolecular forces. N-H···O hydrogen bonds are a common feature, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimers.[20][22][23]
-
π-π Stacking: Offset or slipped π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.[20][22]
Conclusion
6,7-dichloro-1H-indole-2,3-dione is a multifaceted heterocyclic compound whose physicochemical properties are defined by the interplay between its polar isatin core and its lipophilic dichlorinated aromatic ring. Its characterization relies on a synergistic application of chromatographic, spectroscopic, and physical measurement techniques. The data and protocols presented in this guide provide a robust framework for researchers to confirm the identity, purity, and key properties of this molecule, enabling its confident application in synthetic chemistry and drug discovery programs. The predictable spectroscopic fingerprints, particularly the unique isotopic pattern in mass spectrometry and the distinct signals in NMR, serve as definitive tools for its identification.
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